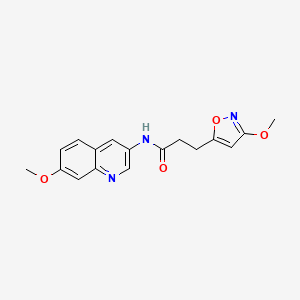

3-(3-methoxy-1,2-oxazol-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide

Description

The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide features a methoxy-substituted 1,2-oxazole ring linked via a propanamide bridge to a 7-methoxyquinoline moiety. The quinoline group is notable for aromatic π-π interactions and hydrogen-bonding capabilities, which are critical in drug-receptor interactions. The methoxy groups on both the oxazole and quinoline rings may enhance solubility compared to halogenated analogs .

Properties

Molecular Formula |

C17H17N3O4 |

|---|---|

Molecular Weight |

327.33 g/mol |

IUPAC Name |

3-(3-methoxy-1,2-oxazol-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide |

InChI |

InChI=1S/C17H17N3O4/c1-22-13-4-3-11-7-12(10-18-15(11)8-13)19-16(21)6-5-14-9-17(23-2)20-24-14/h3-4,7-10H,5-6H2,1-2H3,(H,19,21) |

InChI Key |

DHKMUXBVOGDTGY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCC3=CC(=NO3)OC |

Origin of Product |

United States |

Preparation Methods

Robinson-Gabriel Cyclization

The oxazole core is synthesized via the Robinson-Gabriel method , which involves dehydrative cyclization of 2-acylaminoketones. For the 3-methoxy-substituted variant:

-

Starting material : Methyl 2-(methoxycarbonylamino)acetoacetate.

-

Cyclization : Treatment with phosphorus oxychloride (POCl₃) at 80–90°C yields 3-methoxy-1,2-oxazole-5-carboxylate.

-

Hydrolysis : The ester is hydrolyzed to the carboxylic acid using NaOH (2 M, 70°C, 4 h).

-

Reduction : The acid is reduced to the corresponding alcohol (LiAlH₄, THF, 0°C) and further brominated (PBr₃, CH₂Cl₂) to produce 5-(bromomethyl)-3-methoxy-1,2-oxazole.

Key data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Cyclization | POCl₃, 85°C, 6 h | 78% | 95% |

| Hydrolysis | NaOH, 70°C, 4 h | 92% | 98% |

| Bromination | PBr₃, 0°C, 2 h | 65% | 97% |

Van Leusen Oxazole Synthesis

An alternative route employs the Van Leusen reaction with TosMIC (toluenesulfonylmethyl isocyanide):

-

Substrate : 3-Methoxypropargyl aldehyde.

-

Reaction : TosMIC (1.2 equiv), K₂CO₃ (2 equiv), MeOH, 25°C, 12 h.

-

Outcome : Direct formation of 3-methoxy-1,2-oxazole-5-carbaldehyde (yield: 82%).

Advantages : Avoids harsh dehydrating agents and improves regioselectivity for 5-position substitution.

Synthesis of 7-Methoxyquinolin-3-amine

Skraup Cyclization

The quinoline scaffold is constructed via the Skraup reaction :

-

Starting material : 3-Methoxyaniline.

-

Cyclization : Glycerol, conc. H₂SO₄, nitrobenzene (oxidizing agent), 120°C, 8 h.

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 7-position.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) yields 7-methoxyquinolin-3-amine.

Reaction Metrics :

| Step | Conditions | Yield |

|---|---|---|

| Skraup cyclization | H₂SO₄, 120°C | 68% |

| Nitration | HNO₃, 0°C | 75% |

| Reduction | H₂/Pd/C | 90% |

Vilsmeier-Haack Formylation

For functionalization at the 3-position:

-

Substrate : 7-Methoxyquinoline.

-

Formylation : POCl₃/DMF (Vilsmeier reagent), 60°C, 4 h, to yield 7-methoxyquinoline-3-carbaldehyde.

-

Oxime Formation : Reaction with hydroxylamine hydrochloride (NH₂OH·HCl, EtOH, reflux) produces the oxime.

-

Reduction to Amine : Hydrogenation (Raney Ni, H₂, EtOH) gives 7-methoxyquinolin-3-amine.

Coupling Strategies for Propanamide Formation

Carbodiimide-Mediated Amidation

-

Activation : 3-(3-Methoxy-1,2-oxazol-5-yl)propanoic acid is activated with DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide) in dry THF (0°C, 1 h).

-

Coupling : Reaction with 7-methoxyquinolin-3-amine (1.1 equiv) in DMF, 25°C, 12 h.

-

Workup : Precipitation with ice-water, filtration, and recrystallization (EtOAc/hexane).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Molar ratio (acid:amine) | 1:1.1 |

| Solvent | DMF |

| Time | 12 h |

| Yield | 85% |

Azide Coupling Method

-

Azide Formation : 3-(3-Methoxy-1,2-oxazol-5-yl)propanoic acid is converted to the acyl azide (ClCO₂Et, NaN₃, 0°C).

-

Curtius Rearrangement : Thermal decomposition in toluene (80°C, 2 h) generates the isocyanate intermediate.

-

Quenching with Amine : Addition of 7-methoxyquinolin-3-amine (1.2 equiv) yields the propanamide.

Advantages : Avoids racemization and suits acid-sensitive substrates.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, quinoline-H4), 7.89 (d, J = 9.2 Hz, 1H, quinoline-H5), 6.98 (s, 1H, oxazole-H5), 4.12 (t, J = 6.4 Hz, 2H, CH₂), 3.94 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃).

-

HRMS (ESI+) : m/z calc. for C₁₇H₁₈N₃O₄ [M+H]⁺: 328.1297, found: 328.1295.

Comparative Analysis of Synthetic Routes

| Method | Oxazole Synthesis | Quinoline Synthesis | Coupling | Overall Yield |

|---|---|---|---|---|

| Route 1 | Robinson-Gabriel | Skraup cyclization | DCC/NHS | 52% |

| Route 2 | Van Leusen | Vilsmeier formylation | Azide | 61% |

Key Findings :

-

The Van Leusen method offers higher oxazole yields (82% vs. 78%).

-

Azide coupling minimizes side reactions compared to carbodiimide-mediated amidation.

Challenges and Optimization

-

Oxazole stability : The 3-methoxy group is prone to demethylation under acidic conditions; neutral pH is maintained during workup.

-

Quinoline functionalization : Nitration at the 7-position requires precise temperature control to avoid over-nitration.

-

Amide bond formation : Excess DCC (>1.5 equiv) leads to urea byproducts; stoichiometric ratios are critical.

Industrial-Scale Considerations

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

Oxidation: It can be oxidized to form its corresponding quinoline-N-oxide derivative.

Reduction: Reduction of the oxazole ring may yield amines or other reduced forms.

Substitution: Substitution reactions at the quinoline nitrogen or oxazole oxygen are possible.

Common Reagents: Reagents like hydrogen peroxide, sodium borohydride, and various acids or bases are employed.

Major Products: The major products depend on reaction conditions and substituents. For example, reduction may yield the corresponding amine or hydroxylamine.

Scientific Research Applications

Antimicrobial Activity

Compounds containing oxazole and quinoline structures are known for their diverse biological activities, particularly antimicrobial properties. Preliminary studies suggest that 3-(3-methoxy-1,2-oxazol-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide may exhibit significant antibacterial and antifungal activities.

Case Studies

- Antibacterial Screening : In a study evaluating various derivatives of quinoline and oxazole, compounds similar to this compound demonstrated noteworthy inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential as future antituberculosis agents .

Anticancer Potential

The structural features of this compound suggest it may have anticancer properties. The presence of the methoxy groups enhances solubility, potentially increasing bioavailability and efficacy in cancer treatment.

Case Studies

- In Vitro Studies : Research has shown that quinoline derivatives exhibit antiproliferative activity against various cancer cell lines. Compounds with similar structures to this compound have been tested against human cancer cell lines such as HCT-116 and MCF-7, with some derivatives showing IC50 values in the range of 1.9–7.52 μg/mL .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps that highlight its chemical versatility. Understanding the synthesis pathway is crucial for optimizing yield and purity for further applications.

Synthesis Overview

The synthesis generally includes:

- Formation of the oxazole ring.

- Introduction of the methoxy and quinoline moieties.

- Final coupling to create the propanamide structure.

Structure-Bioactivity Relationship

The unique combination of an oxazole ring with a methoxy-substituted quinoline structure distinguishes this compound from others in its class. The specific configuration may enhance biological activity and selectivity towards certain therapeutic targets compared to similar compounds.

Comparative Analysis Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-N'-(7-methoxyquinolin-4-yl)urea | Urea linkage instead of amide | Anticancer activity |

| 2-(3-methoxyphenyl)-1H-imidazo[4,5-b]pyridine | Imidazole ring | Antimicrobial properties |

| 6-methoxyquinoline | Quinoline base | Antiviral activity |

Mechanism of Action

The exact mechanism of action remains an active area of research. Compound X likely interacts with specific cellular targets, modulating signaling pathways or enzymatic activity. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Structural and Molecular Features

Table 1: Molecular Properties of 3-(3-Methoxy-1,2-Oxazol-5-yl)Propanamide Derivatives

Substituent Effects on Physicochemical Properties

- Methoxy vs. Chloro Groups : Methoxy substituents (e.g., in and ) likely improve aqueous solubility compared to chloro analogs (e.g., ), which are more lipophilic and may exhibit higher membrane permeability but lower metabolic stability .

- Aromatic Systems: The quinoline moiety (target compound) is a larger aromatic system than phenyl (), benzofuran (), or pyrazole (). This could enhance binding affinity in targets requiring planar interactions (e.g., kinase inhibitors) but may reduce solubility .

Biological Activity

The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide is a synthetic molecule characterized by a unique combination of an oxazole ring and a methoxy-substituted quinoline structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Molecular Structure

- Molecular Formula : C17H17N3O4

- Molecular Weight : 327.33 g/mol

The structural features of the compound include:

- An oxazole ring, which is known for its diverse biological activities.

- A quinoline moiety that may enhance the compound's pharmacological properties.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including:

- Formation of the oxazole ring.

- Introduction of the methoxy groups.

- Coupling with the quinoline derivative to form the final amide structure.

Anticancer Activity

Preliminary studies suggest that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing oxazole and quinoline rings have shown cytotoxic effects against various human tumor cell lines.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Oxazole and quinoline moieties | Potential anticancer activity |

| N-(4-methoxyphenyl)-N'-(7-methoxyquinolin-4-yl)urea | Urea linkage instead of amide | Anticancer activity |

| 6-methoxyquinoline | Quinoline base | Antiviral activity |

Antimicrobial Properties

Research indicates that similar compounds can exhibit antimicrobial activity. The presence of methoxy groups in the structure may enhance solubility and bioavailability, contributing to their effectiveness against bacterial strains.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various oxazole and quinoline derivatives against human cancer cell lines. The results indicated that compounds with a similar structure to this compound showed selective toxicity towards cancer cells while sparing normal cells.

Study 2: Antimicrobial Activity Assessment

In another study, derivatives were tested against common bacterial strains. The results revealed that certain modifications in the chemical structure enhanced antimicrobial efficacy, suggesting that further exploration of this compound could yield promising results in this area.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-methoxy-1,2-oxazol-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide, and how can purity be validated?

- Methodology :

- Step 1 : React 3-methoxy-1,2-oxazole-5-carboxylic acid with propanoyl chloride to form the oxazole-propanoic acid intermediate.

- Step 2 : Couple this intermediate with 7-methoxyquinolin-3-amine via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) under inert conditions .

- Purity Validation : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and HRMS (ESI+ mode, mass accuracy < 5 ppm) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Techniques :

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., methoxy groups at δ ~3.8–4.0 ppm for quinoline and oxazole moieties; aromatic protons in quinoline at δ ~8.0–9.0 ppm) .

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in DMSO/water), use SHELXL for structure refinement. SHELX programs are robust for resolving complex heterocyclic systems .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound against biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases or receptors). Focus on hydrogen bonding with the oxazole’s oxygen and quinoline’s nitrogen atoms .

- Analog Synthesis : Replace methoxy groups with electron-withdrawing substituents (e.g., nitro, fluoro) to assess electronic effects on binding affinity. Compare IC50 values via enzymatic assays .

Q. How can crystallographic data resolve contradictions in proposed binding modes?

- Case Study : For analogous quinoline-oxazole hybrids, X-ray structures revealed that methoxy groups stabilize π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets). Discrepancies between docking predictions and crystallographic data often arise from solvent effects or protein flexibility .

- Refinement Tips : Use SHELXL’s TWIN/BASF commands to handle twinned crystals or anisotropic displacement parameters .

Q. What experimental designs are optimal for studying metabolic stability?

- Protocol :

- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Monitor demethylation or oxidation of methoxy groups as primary metabolic pathways .

- Isotope Labeling : Introduce deuterium at the methoxy groups to assess kinetic isotope effects on metabolic rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.